molecular formula C26H20O9 B2445498 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate CAS No. 859660-71-2

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Cat. No. B2445498
CAS RN: 859660-71-2
M. Wt: 476.437
InChI Key: ZPMVXOGRLTUGED-NKVSQWTQSA-N
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Description

The compound “(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate” is an organic compound . It is widely used in organic synthesis reactions, often as an intermediate . It can be used to synthesize compounds with a benzo[d][1,3]dioxole structure, which are easy to undergo substitution reactions and catalytic reactions .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with an aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .


Chemical Reactions Analysis

The compound is involved in several chemical reactions, including Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .


Physical And Chemical Properties Analysis

The compound is a solid with a color that is either colorless or light yellow . Its chemical formula is C10H8O4, and its molecular weight is 192.17 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate belongs to a class of compounds that have been a subject of synthesis and structural analysis in various studies. For instance, Gabriele et al. (2006) explored a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This involved a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. The reaction displayed significant stereoselectivity, with the Z isomers being formed preferentially or exclusively, and the stereochemistry around the double bond was confirmed through X-ray diffraction analysis Gabriele et al., 2006.

Oxidative Coupling and Dimerization

Sako et al. (2004) described an oxidative coupling method leading to the synthesis of (E)-dehydrodimers of certain stilbenes. This process involves the treatment of 5-[2-(4-hydroxyphenyl)vinyl]benzene-1,3-diol (resveratrol) with silver(I) acetate in dry MeOH, resulting in the isolation of its (E)-dehydrodimer, a compound with similar structural motifs to the compound . This method also proved applicable to the oxidative dimerization of other 4-hydroxystilbenes, yielding corresponding 2,3-dihydrobenzofurans with various biological activities Sako et al., 2004.

Crystallography and Electronic Structure

Aydın et al. (2017) investigated the crystal and electronic structure of a related compound, N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine. The study revealed that the dihydro-1,3-benzoxazole ring systems in the molecule were almost planar and formed a significant dihedral angle with each other. The crystal structure featured intermolecular hydrogen bonds forming zigzag chains along the c-axis, C—H...π interactions, and π-π stacking interactions, offering insights into the structural characteristics of similar compounds Aydın et al., 2017.

Synthesis of Heterocyclic Compounds

Abdelhamid et al. (2008) focused on the synthesis of heterocyclic compounds containing the benzoxazole moiety, which is structurally related to the compound . The synthesis involved the reaction of 2-benzoxazol-2-yl-2(4-oxo-3-phenylthiadiazolidin-2-ylidene)-ethanenitrile with various halo ketones and hydrazonoyl halides. The newly synthesized compounds were expected to possess biological activity, highlighting the potential pharmaceutical relevance of this class of compounds Abdelhamid et al., 2008.

Future Directions

The compound has potential applications in various fields, including drug synthesis, fragrances, and coatings . Its synthesis represents the first unification of synthetic routes for the total synthesis of benzo[d][1,3]dioxole-type aporphines, coptisines, and dibenzopyrrocolines , indicating its significance in organic chemistry.

properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O9/c1-29-22-10-15(11-23(30-2)25(22)31-3)26(28)34-16-5-6-17-19(12-16)35-21(24(17)27)9-14-4-7-18-20(8-14)33-13-32-18/h4-12H,13H2,1-3H3/b21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMVXOGRLTUGED-NKVSQWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

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